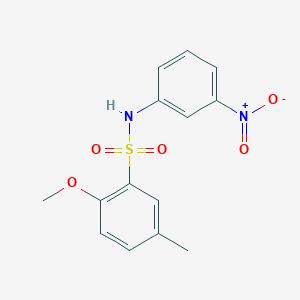
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is also known by its chemical name, N-(2-methyl-3-nitrophenyl)-2-ethylbutanamide. This compound has been widely used in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide involves its interaction with voltage-gated sodium channels. This compound binds to the channel's pore-forming alpha subunit and alters its gating properties, resulting in a decrease in the channel's ability to conduct sodium ions. This, in turn, affects the ability of neurons to generate and propagate action potentials, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and the specific ion channel subtype it interacts with. At low concentrations, this compound can selectively inhibit certain sodium channel subtypes, leading to a reduction in neuronal excitability and pain perception. At higher concentrations, however, it can also affect other ion channels and lead to more widespread effects on neuronal function.
实验室实验的优点和局限性
One advantage of using 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide in lab experiments is its ability to selectively target specific sodium channel subtypes. This allows researchers to investigate the function of these channels in a more precise manner. However, one limitation is that this compound can also affect other ion channels and lead to off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research involving 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide. One area of interest is the development of more selective and potent sodium channel inhibitors that can be used as potential analgesics. Another direction is the investigation of the role of sodium channels in neurological disorders, such as epilepsy and multiple sclerosis, and the potential use of sodium channel inhibitors as therapeutic agents. Additionally, the effects of this compound on other ion channels and neuronal processes, such as synaptic transmission and plasticity, warrant further investigation.
合成方法
The synthesis of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide involves the reaction between 2-methyl-3-nitroaniline and 2-ethylbutanoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained by filtration and recrystallization.
科学研究应用
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide has been used in scientific research to study the function of ion channels in the nervous system. Specifically, it has been used to investigate the properties of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This compound has also been used to study the effects of drugs and toxins on ion channels, as well as the mechanisms underlying pain perception.
属性
IUPAC Name |
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-8-12(9(11)3)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVZVCOVXGIUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)


![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

